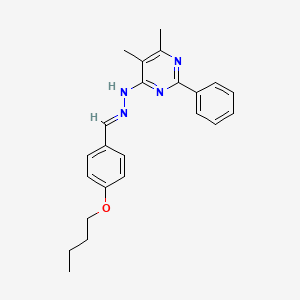![molecular formula C18H17N5 B3843395 5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine](/img/structure/B3843395.png)
5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine
Descripción general
Descripción
5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with various functional groups. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine typically involves the condensation of 5,6-dimethyl-2-phenylpyrimidin-4-amine with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in ethanol with a catalytic amount of a base such as sodium ethoxide .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium ethoxide, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
5,6-dimethyl-2-phenylpyrimidin-4-amine: Lacks the pyridin-4-ylmethylideneamino group.
2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine: Lacks the 5,6-dimethyl groups.
Uniqueness
5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl and pyridin-4-ylmethylideneamino groups enhances its potential as a versatile scaffold for drug development .
Propiedades
IUPAC Name |
5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-13-14(2)21-18(16-6-4-3-5-7-16)22-17(13)23-20-12-15-8-10-19-11-9-15/h3-12H,1-2H3,(H,21,22,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCSGZUIGQRXFW-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=CC2=CC=NC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C/C2=CC=NC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]pyrimidin-4-amine](/img/structure/B3843336.png)
![N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-methoxypyrimidin-4-amine](/img/structure/B3843343.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methoxypyrimidin-4-amine](/img/structure/B3843357.png)




![N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843381.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843385.png)

![N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843416.png)
